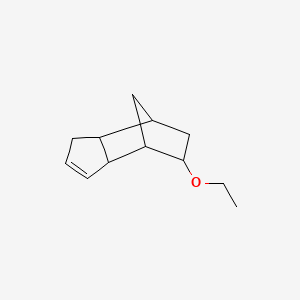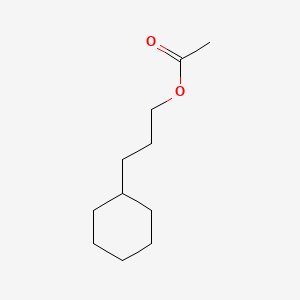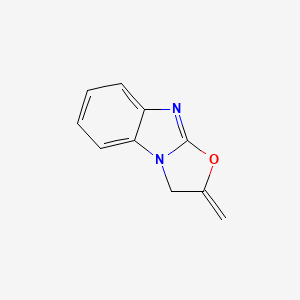
Methyl 4-fluoro-3-hydroxypicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 4-position, a hydroxyl group at the 3-position, and a carboxylate ester group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion. This reaction typically requires the presence of an electron-withdrawing group ortho or para to the leaving group to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate may involve large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific solvents, catalysts, and temperature control to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group or reduction to form a methylene group.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include fluoride anions, sodium nitrite, and potassium iodide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of methylene-containing compounds.
Hydrolysis: Formation of 4-fluoro-3-hydroxy-2-pyridinecarboxylic acid.
科学的研究の応用
Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
類似化合物との比較
Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate can be compared with other pyridine derivatives such as:
Methyl 3-fluoropyridine-4-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and binding properties.
Methyl 4-hydroxy-3-fluoro-2-pyridinecarboxylate: The positions of the fluorine and hydroxyl groups are reversed, which can lead to different chemical and biological properties.
Methyl 3-hydroxy-4-fluoro-2-pyridinecarboxylate: Similar to the target compound but with different positional isomerism.
特性
分子式 |
C7H6FNO3 |
|---|---|
分子量 |
171.13 g/mol |
IUPAC名 |
methyl 4-fluoro-3-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)5-6(10)4(8)2-3-9-5/h2-3,10H,1H3 |
InChIキー |
RXJZOZFYVBMFOX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=CC(=C1O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)


![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)
![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)





![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)


